H-Val-pNA
Overview
Description
H-Val-pNA, also known as N-(2-Hydroxy-3-(4-nitrophenyl)propyl)-L-valine, is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteases. This compound is particularly useful in the study of enzyme kinetics and the identification of protease inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-pNA typically involves the coupling of L-valine with p-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
H-Val-pNA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the release of p-nitroaniline.
Oxidation: Can be oxidized under specific conditions to form various by-products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas and palladium catalyst.
Major Products Formed
- p-Nitroaniline and the corresponding peptide fragment.
Oxidation: Various oxidized derivatives depending on the conditions.
p-Phenylenediamine and the corresponding peptide fragment.Scientific Research Applications
H-Val-pNA is widely used in scientific research for various applications:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in the study of protein degradation and turnover.
Medicine: Utilized in the development of protease inhibitors for therapeutic purposes.
Industry: Applied in quality control processes to measure protease activity in various products.
Mechanism of Action
H-Val-pNA acts as a substrate for proteases. When hydrolyzed by a protease, it releases p-nitroaniline, which can be quantified spectrophotometrically. The release of p-nitroaniline provides a measurable signal that correlates with the protease activity. This mechanism is widely used in enzyme assays to study the kinetics and inhibition of proteases.
Comparison with Similar Compounds
Similar Compounds
H-Ala-pNA: Another chromogenic substrate used for similar purposes but with different specificity.
H-Leu-pNA: Used to measure the activity of leucine-specific proteases.
H-Phe-pNA: Employed in assays for phenylalanine-specific proteases.
Uniqueness
H-Val-pNA is unique due to its specificity for valine-specific proteases. This specificity makes it particularly useful in studies where the activity of valine-specific proteases needs to be measured accurately.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIZCLBWDPSXDM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428585 | |
Record name | L-Valine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52084-13-6 | |
Record name | L-Valine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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